

Application Notes and Protocols for Selenium-74

Mass Cytometry Barcoding

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Compound of Interest

Compound Name: Selenium74

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Introduction to Selenium-Based Barcoding in Mass Cytometry

Mass cytometry, or CyTOF® (Cytometry by Time-of-Flight), is a powerful technology for high-dimensional single-cell analysis. A key technique to enhance the throughput and data quality of mass cytometry is sample barcoding, which allows multiple samples to be stained and acquired simultaneously, minimizing technical variability.^[1] Novel barcoding reagents based on stable selenium isotopes, such as Selenium-74, offer a unique approach to live- and fixed-cell barcoding.^{[2][3]}

These reagents, termed Selenium-Maleimide (SeMal), are maleimide-functionalized selenophenes that covalently react with cellular sulfhydryl groups.^{[2][3][4]} This mechanism allows for the labeling of all cells without the need for specific surface markers (e.g., CD45), thereby preserving precious antibody channels for phenotypic markers.^{[2][3]} Isotopically pure selenium compounds, including those with ⁷⁶Se, ⁷⁷Se, and ⁷⁸Se, can be used to uniquely label different cell samples.^{[2][3]} This application note provides detailed protocols for using selenium-based reagents for mass cytometry barcoding, discusses their advantages, and presents relevant performance data.

Advantages of Selenium Barcoding

- Antibody-Free Labeling: SeMal reagents react with common cellular components, eliminating the need for antibody-based barcoding and freeing up valuable detector channels for other markers.[2][3]
- Compatibility: Selenium isotopes occupy a mass range not typically used for antibody-metal conjugates in CyTOF panels, expanding the multiplexing capabilities.[2]
- Low Spillover: SeMal reagents exhibit minimal signal spillover into adjacent mass channels, ensuring cleaner data.[2][3]
- Viability: At working concentrations, these reagents are non-toxic to viable cells, with reported cell viability greater than 98%. [3]
- Versatility: They can be used to label viable, paraformaldehyde-fixed, and permeabilized cells.[3]
- Combinatorial Power: When used in combination with other reagents like Tellurium-Maleimide (TeMal), the number of unique barcodes can be significantly increased, allowing for dozens of samples to be multiplexed.[2][3][4]

Quantitative Performance Data

The performance of selenium-based barcoding reagents is characterized by high cell viability and low signal spillover.

Parameter	Observation	Source
Cell Viability	>98% after incubation with SeMal reagents.	[3]
Signal Spillover	Very little spill into adjacent channels.	[2][3]
Cell Types	Effective for labeling Peripheral Blood Mononuclear Cells (PBMCs).	[2][3]
Fixation Compatibility	Can be used on viable, paraformaldehyde-fixed, and fixed/permeabilized cells.	[3]

Experimental Protocols

Protocol 1: Barcoding of Viable Cells with Selenium-Maleimide (SeMal) Reagents

This protocol outlines the steps for barcoding viable cells using isotopically pure SeMal reagents.

Materials:

- Single-cell suspension (e.g., PBMCs)
- Phosphate-Buffered Saline (PBS)
- Selenium-Maleimide (SeMal) reagents (e.g., ^{76}Se Mal, ^{77}Se Mal, ^{78}Se Mal) at a stock concentration of 10 mM in DMSO
- Cell Staining Buffer (e.g., Fluidigm Cell Staining Buffer)
- Centrifuge
- Incubator

Procedure:

- Cell Preparation: Start with a single-cell suspension. Wash the cells with PBS and adjust the cell concentration to 1×10^6 cells per sample.
- Reagent Preparation: Dilute the SeMal stock solution to the desired working concentration. A concentration of 100 μ M in PBS has been shown to be effective.^[3] Prepare a unique SeMal reagent or a unique combination of SeMal/TeMal reagents for each sample to be barcoded.
- Barcoding Reaction: Resuspend each cell pellet in the appropriate SeMal working solution. Incubate for 15 minutes at room temperature.^[3]
- Quenching: Stop the reaction by adding at least a 5-fold excess volume of Cell Staining Buffer.^[3]
- Washing: Centrifuge the cells at 300-500 x g for 5 minutes and discard the supernatant. Wash the cells again with Cell Staining Buffer.
- Pooling: After the final wash, resuspend the individually barcoded samples in a small volume of Cell Staining Buffer and pool them into a single tube.
- Downstream Processing: The pooled sample is now ready for antibody staining, iridium intercalation, and acquisition on the mass cytometer according to standard CyTOF protocols.

Protocol 2: Combinatorial Barcoding with Selenium and Tellurium Maleimides

To increase the number of plexes, SeMal reagents can be combined with Tellurium-Maleimide (TeMal) reagents. A "7 choose 2" combinatorial schema using three selenium and four tellurium isotopes allows for the barcoding of 21 individual samples.^[2]

Procedure:

- Follow the steps outlined in Protocol 1.
- For each sample, use a unique combination of two different maleimide reagents (e.g., one SeMal and one TeMal, or two different SeMal/TeMal isotopes).

- After labeling and washing, the samples can be pooled for subsequent staining and analysis.

Data Analysis: Debarcoding

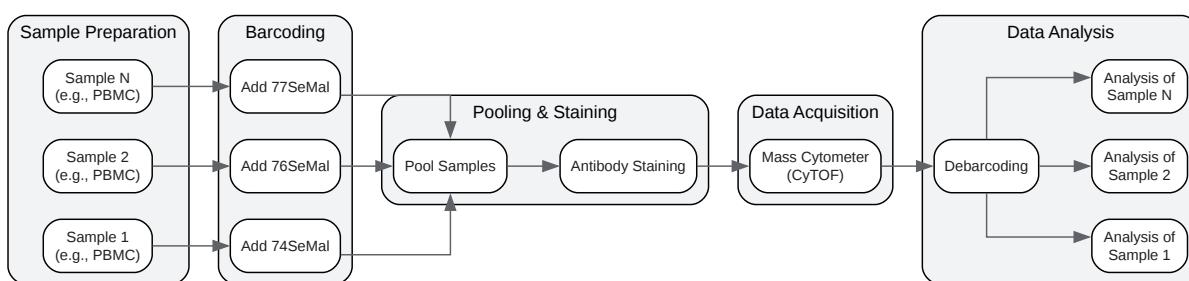
After data acquisition, the pooled data must be debarcoded to assign each cell event back to its original sample. This is achieved using software that can identify the unique mass signature of the selenium (and tellurium) barcodes.

Debarcoding Workflow:

- Gating on Barcode Channels: Initially, gate on the mass channels corresponding to the selenium isotopes used for barcoding.
- Boolean Gating: Use a Boolean gating strategy to identify populations of cells with the unique combination of barcode masses.
- Sample Assignment: Assign each identified cell population to its original sample.
- Data Export: Export the debarcoded data as separate FCS files for downstream analysis.

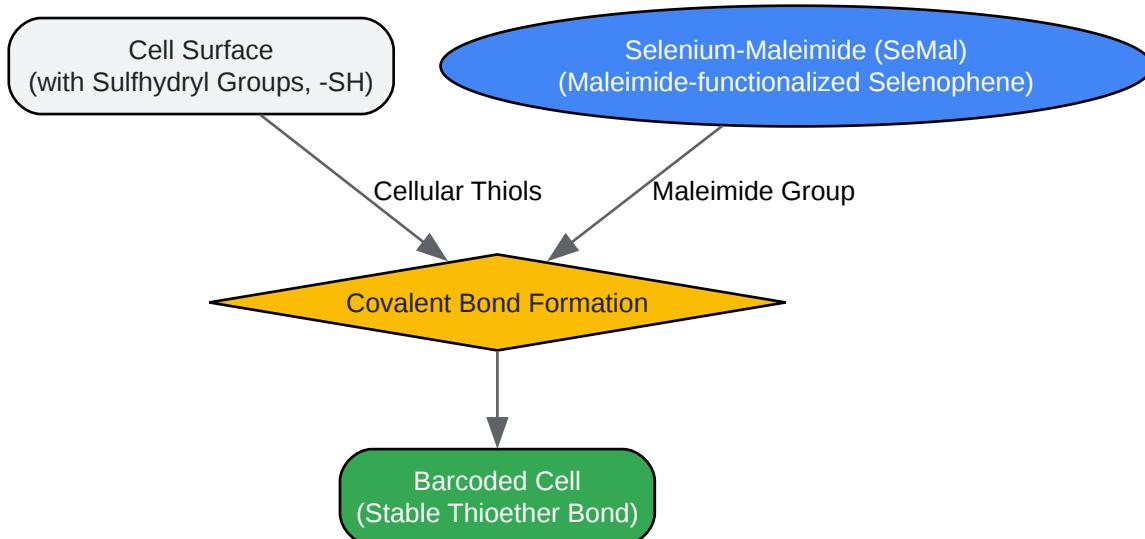
Specialized debarcoding algorithms can improve the accuracy and yield of this process.^[5] It is also important to consider and correct for any signal spillover between channels, for which computational tools are available.

Visualizations



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Caption: General workflow for mass cytometry using selenium-based barcoding.

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Caption: Chemical principle of SeMal barcoding via reaction with cellular thiols.

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